molecular formula C11H19N3O B3725568 2-(hexylamino)-6-methyl-4(3H)-pyrimidinone

2-(hexylamino)-6-methyl-4(3H)-pyrimidinone

Cat. No. B3725568
M. Wt: 209.29 g/mol
InChI Key: SVJISDUCVHBCKL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(hexylamino)-6-methyl-4(3H)-pyrimidinone, also known as HAMNO, is a pyrimidinone derivative that has been widely studied for its biochemical and physiological effects. This compound has shown potential in various scientific research applications, including cancer therapy and neurodegenerative diseases.

Mechanism of Action

2-(hexylamino)-6-methyl-4(3H)-pyrimidinone exerts its effects through the inhibition of the enzyme dihydroorotate dehydrogenase (DHODH), which is involved in the de novo synthesis of pyrimidine nucleotides. By inhibiting DHODH, 2-(hexylamino)-6-methyl-4(3H)-pyrimidinone disrupts the synthesis of DNA and RNA, leading to cell death.
Biochemical and Physiological Effects:
2-(hexylamino)-6-methyl-4(3H)-pyrimidinone has been shown to have a wide range of biochemical and physiological effects. It has been found to inhibit the growth of cancer cells, induce apoptosis, and inhibit cell proliferation. 2-(hexylamino)-6-methyl-4(3H)-pyrimidinone has also been found to have neuroprotective effects and may have potential in treating neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.

Advantages and Limitations for Lab Experiments

One of the advantages of 2-(hexylamino)-6-methyl-4(3H)-pyrimidinone is its specificity for DHODH, which makes it a promising candidate for cancer therapy and neurodegenerative diseases. However, 2-(hexylamino)-6-methyl-4(3H)-pyrimidinone has limitations in terms of its solubility and stability, which may affect its efficacy in certain experiments. Additionally, 2-(hexylamino)-6-methyl-4(3H)-pyrimidinone may have potential toxicity and should be used with caution in experiments.

Future Directions

For research include the development of more efficient synthesis methods and the investigation of 2-(hexylamino)-6-methyl-4(3H)-pyrimidinone's potential in treating other diseases.

Scientific Research Applications

2-(hexylamino)-6-methyl-4(3H)-pyrimidinone has been studied extensively for its potential in cancer therapy. It has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. 2-(hexylamino)-6-methyl-4(3H)-pyrimidinone has also been found to have neuroprotective effects and may have potential in treating neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.

properties

IUPAC Name

2-(hexylamino)-4-methyl-1H-pyrimidin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19N3O/c1-3-4-5-6-7-12-11-13-9(2)8-10(15)14-11/h8H,3-7H2,1-2H3,(H2,12,13,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVJISDUCVHBCKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCNC1=NC(=CC(=O)N1)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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